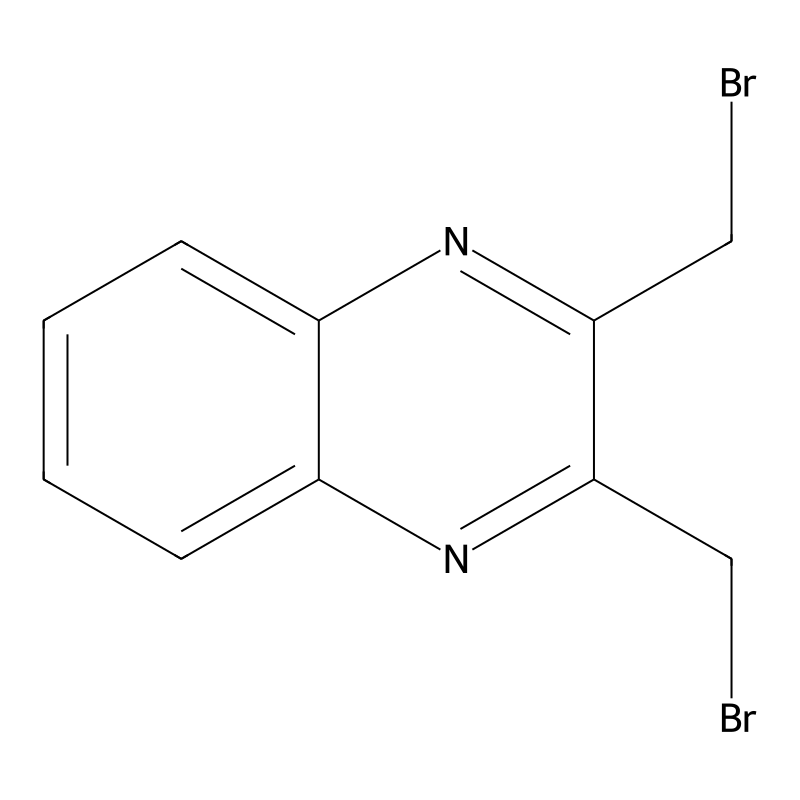2,3-Bis(bromomethyl)quinoxaline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2,3-Bis(bromomethyl)quinoxaline is an organic compound synthesized through various methods, including the condensation of o-phenylenediamine with dibromoacetaldehyde []. It is typically isolated as a white to off-white powder with a melting point ranging from 152 to 156 °C [].
Applications in Organic Chemistry:
,3-Bis(bromomethyl)quinoxaline serves as a valuable building block in organic synthesis due to the presence of two reactive bromomethyl groups. These groups can readily participate in various substitution and addition reactions, enabling the introduction of diverse functionalities onto the quinoxaline scaffold.
- Alkylation: The bromomethyl groups can be readily displaced by nucleophiles, allowing for the attachment of various alkyl chains onto the quinoxaline ring, leading to the formation of diversely substituted derivatives [].
- Amination: Similar to alkylation, the bromomethyl groups can be substituted by amines, resulting in the formation of N-substituted quinoxaline derivatives [].
- Click Chemistry: 2,3-Bis(bromomethyl)quinoxaline can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles linked to the quinoxaline core [].
Potential Applications in Medicinal Chemistry:
- Antitumor Activity: Studies have shown that certain derivatives of 2,3-Bis(bromomethyl)quinoxaline exhibit antitumor activity in vitro []. However, further research is needed to assess their efficacy and safety in vivo.
- Antimicrobial Activity: Some studies suggest that specific derivatives of 2,3-Bis(bromomethyl)quinoxaline possess antimicrobial activity against various bacterial and fungal strains []. However, more extensive studies are required to confirm these findings and evaluate their potential as antimicrobial agents.
2,3-Bis(bromomethyl)quinoxaline is a synthetic compound characterized by its unique structure, which includes two bromomethyl groups attached to a quinoxaline core. Its molecular formula is , and it is recognized for its potential in various chemical and biological applications. The compound's structure facilitates interactions with biological systems, making it a subject of interest in medicinal chemistry.
- Due to the presence of bromine atoms, BMQ is likely to be an irritant and may cause skin or eye corrosion upon contact.
- Limited data exists on its specific toxicity, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Future Research Directions
- Research efforts could explore the development of novel BMQ derivatives with specific functionalities for applications in medicinal chemistry or materials science [].
- Investigations into the potential biological activity of BMQ and its derivatives are warranted to understand its mechanism of action and explore therapeutic applications.
- Oxidation Reactions: The compound can undergo oxidation using dimethyl sulfoxide to form various derivatives, including 1-N-oxides, which exhibit altered chemical properties and biological activities .
- Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of diverse quinoxaline derivatives that may possess enhanced biological activities .
- Reactions with Tellurium: It has been reported that 2,3-bis(bromomethyl)quinoxaline reacts with tellurium and sodium iodide to yield novel telluroloquinoxaline compounds .
Research indicates that 2,3-bis(bromomethyl)quinoxaline exhibits antimicrobial properties. Various derivatives synthesized from this compound have shown activity against bacterial strains, suggesting its potential as an antibacterial agent . Additionally, the compound's ability to form derivatives allows for the exploration of its antitumor and antifungal activities.
The synthesis of 2,3-bis(bromomethyl)quinoxaline typically involves:
- Bromomethylation of Quinoxaline: The initial step involves treating quinoxaline with bromomethyl compounds under acidic conditions.
- Use of Catalysts: Catalysts may be employed to enhance the reaction efficiency and yield of the desired product.
- Isolation and Purification: After synthesis, the product is isolated through crystallization or chromatography techniques.
Various studies have reported modifications to these methods to improve yields and reduce by-products .
2,3-Bis(bromomethyl)quinoxaline finds applications in:
- Medicinal Chemistry: Its derivatives are explored for potential use as antimicrobial and anticancer agents.
- Chemical Research: The compound serves as a precursor for synthesizing more complex heterocycles in organic chemistry.
- Material Science: Due to its unique structural properties, it may have applications in developing new materials with specific functionalities.
Studies on the interactions of 2,3-bis(bromomethyl)quinoxaline with biological targets have revealed:
- Binding Affinities: Research indicates that certain derivatives bind effectively to bacterial enzymes, inhibiting their function and leading to antibacterial effects .
- Mechanistic Insights: Understanding how these compounds interact at the molecular level can guide the design of more potent derivatives.
Several compounds share structural similarities with 2,3-bis(bromomethyl)quinoxaline. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,3-Bis(chloromethyl)quinoxaline | Chlorine instead of bromine | Potentially different reactivity profiles |
| 2,3-Bis(iodomethyl)quinoxaline | Iodine substituents | May exhibit enhanced biological activity |
| 6-Bromoquinoxaline | Bromine at position 6 | Focused on different biological targets |
Uniqueness of 2,3-Bis(bromomethyl)quinoxaline
The presence of two bromomethyl groups at the 2 and 3 positions distinguishes this compound from others. This specific substitution pattern enhances its reactivity and potential for forming diverse derivatives, making it particularly interesting for further research in medicinal chemistry and material science .
XLogP3
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








